5-Nitro-2-(propylamino)benzenesulfonamide
Overview
Description
5-Nitro-2-(propylamino)benzenesulfonamide: is a chemical compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 g/mol . It is known for its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
5-Nitro-2-(propylamino)benzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
The compound interacts with its targets (carbonic anhydrase and dihydropteroate synthetase) by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and lead to diuresis . On the other hand, the inhibition of dihydropteroate synthetase can interfere with folate synthesis, affecting cell growth and division .
Pharmacokinetics
Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 5-Nitro-2-(propylamino)benzene-1-sulfonamide’s action are largely dependent on its inhibition of carbonic anhydrase and dihydropteroate synthetase. The inhibition of these enzymes can lead to a range of effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action, efficacy, and stability of 5-Nitro-2-(propylamino)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propylamino)benzenesulfonamide typically involves the nitration of 2-(propylamino)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-(propylamino)benzenesulfonamide can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Reduction: 5-Amino-2-(propylamino)benzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(propylamino)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Comparison with Similar Compounds
- 5-Nitro-2-(ethylamino)benzene-1-sulfonamide
- 5-Nitro-2-(methylamino)benzene-1-sulfonamide
- 5-Nitro-2-(butylamino)benzene-1-sulfonamide
Comparison: 5-Nitro-2-(propylamino)benzenesulfonamide is unique due to its specific propylamino group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the propylamino derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-nitro-2-(propylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWFYNTCVMLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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